1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide
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Overview
Description
1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a phthalazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may have potential as a biochemical probe for studying cellular processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide include other sulfonyl-containing piperidine derivatives and phthalazinone-based compounds. Examples include:
- 1-{[5-(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide
- 1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-chlorophenyl]sulfonyl}piperidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30N4O5S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-[5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N4O5S/c1-3-27-23(29)18-7-5-4-6-17(18)21(25-27)16-8-9-19(32-2)20(14-16)33(30,31)26-12-10-15(11-13-26)22(24)28/h8-9,14-15H,3-7,10-13H2,1-2H3,(H2,24,28) |
InChI Key |
ZRRRAWREUAVXHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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